1,5-Dibromo-2,4-difluorobenzene
Overview
Description
1,5-Dibromo-2,4-difluorobenzene: is an organic compound with the molecular formula C6H2Br2F2 . It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,5 and 2,4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-difluorobenzene can be synthesized through the bromination of 1-bromo-2,4-difluorobenzene. The process involves the following steps :
Starting Material: 1-bromo-2,4-difluorobenzene.
Reagents: Bromine (Br2) and iron (Fe) as a catalyst.
Solvent: Dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at room temperature with the bromine being added dropwise to the solution of 1-bromo-2,4-difluorobenzene in dichloromethane. The mixture is stirred overnight to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atoms are replaced by nucleophiles.
Scientific Research Applications
1,5-Dibromo-2,4-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-difluorobenzene primarily involves electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the reactivity and orientation of the substitution reactions . The compound can form intermediates such as benzenonium ions during these reactions, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Dibromo-2,4-difluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and fluorine atoms at specific positions makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1,5-dibromo-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZKAPOPPRMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441851 | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-75-8 | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromo-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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